2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine
Description
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-10(7-14-13(15-8)18-2)12-16-11(17-19-12)6-9-4-3-5-20-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPREDBRDRRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)CC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a pyrimidine precursor and introduce the desired substituents through a series of reactions such as nucleophilic substitution, cyclization, and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also an important consideration for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyrimidine-Based Derivatives with Oxadiazole-Thiophene Moieties
Compound LL4 (4-Methyl-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pentan-1-one)
- Structure : Incorporates a piperidine-linked oxadiazole-thiophene unit instead of a pyrimidine core.
- Properties : Molecular formula C₁₇H₂₃N₃O₂S ; used in structural studies (PDB entry) but lacks pharmacological data .
- Comparison : The absence of a pyrimidine ring reduces similarity in electronic properties, but the oxadiazole-thiophene group highlights shared synthetic strategies for heterocyclic assembly.
Compound FO5 (3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile)
- Structure : Features a propanenitrile chain and piperidine-oxadiazole-thiophene unit.
Thieno[2,3-d]Pyrimidine Derivatives
Compound 8j (3-(Pyridin-3-yl)-5-(thiophen-2-yl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine)
- Structure: Combines thieno-pyrimidine with triazole and thiophene groups.
- Activity : Exhibits potent antimicrobial effects, suggesting that thiophene-heterocycle integration enhances bioactivity .
- Comparison : The triazole ring introduces additional hydrogen-bonding capacity, differing from the target compound’s oxadiazole, which may influence target selectivity.
Compound 11 (1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)
- Structure: Dual oxadiazole substitution on thieno-pyrimidine.
- Activity : Antimicrobial activity against Staphylococcus aureus and Escherichia coli (30 µg/mL), comparable to metronidazole .
- Comparison : The dual oxadiazole-thiophene architecture underscores the importance of heterocyclic density for antimicrobial potency, a feature shared with the target compound.
Pyridine and Pyrimidine Derivatives with CDK2 Inhibition
Compound 4 (2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile)
- Structure : Pyridine core with thiophene and naphthyl groups.
- Activity : CDK2 inhibitor (IC₅₀ = 0.24 µM), outperforming roscovitine (IC₅₀ = 0.394 µM) .
- Comparison : The chloro and nitrile substituents enhance electrophilicity, whereas the target compound’s methoxy group may favor hydrogen bonding in kinase active sites.
Biological Activity
The compound 2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 284.33 g/mol. The structure features a pyrimidine core substituted with a methoxy group and an oxadiazole moiety linked through a thiophene ring.
Biological Activity Overview
Research indicates that derivatives of pyrimidine and oxadiazole exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds containing pyrimidine and oxadiazole structures have shown significant antimicrobial properties against various pathogens.
- Anticancer Properties : Some oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Certain compounds exhibit the ability to inhibit inflammatory pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing thiophene and oxadiazole rings have been reported to show activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound A | Structure A | 6.25 | Effective against E. coli |
| Compound B | Structure B | 3.12 | Effective against S. aureus |
| Compound C | Structure C | 12.50 | Moderate activity against C. albicans |
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively studied. For example, certain 1,2,4-oxadiazoles have shown cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer).
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of 1,2,4-oxadiazole derivatives on several cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the micromolar range, suggesting significant antiproliferative activity.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Pathways : Many oxadiazole derivatives inhibit enzymes involved in cellular processes such as proliferation and inflammation.
- Disruption of Cell Membranes : Antimicrobial activity may be attributed to the ability of these compounds to disrupt bacterial cell membranes.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
